molecular formula C8H11NS B1605577 3-Pyridinepropanethiol CAS No. 69603-49-2

3-Pyridinepropanethiol

Cat. No.: B1605577
CAS No.: 69603-49-2
M. Wt: 153.25 g/mol
InChI Key: MVLCWAAJDXMPMW-UHFFFAOYSA-N
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Description

3-Pyridinepropanethiol is an organic compound characterized by the presence of a 3-pyridyl group and a propylthio group in its chemical structure. Its molecular formula is C8H11NS, and it has a relative molecular mass of 153.25 . This compound is part of the broader class of heterocyclic compounds, which are known for their diverse applications in various fields, including medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common preparation method for 3-Pyridinepropanethiol starts with 3-pyridinepropionic acid. The acid is reacted with a Newtonian reagent, such as dimethyl sulfoxide, dimethylcarbamate, or cuprous bromide, to produce the corresponding ester compound . This ester is then subjected to further reactions to yield this compound.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those described above. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions: 3-Pyridinepropanethiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding thiol derivatives.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines, leading to the formation of substituted pyridine derivatives.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction results in thiol derivatives.

Scientific Research Applications

3-Pyridinepropanethiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Pyridinepropanethiol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various biochemical reactions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function. This can result in the inhibition of enzyme activity or the modulation of signaling pathways, depending on the specific context of its use .

Comparison with Similar Compounds

    Pyridine: A six-membered aromatic heterocycle with a nitrogen atom, similar to the pyridyl group in 3-Pyridinepropanethiol.

    Pyrrole: Another heterocyclic compound with a five-membered ring containing nitrogen.

    Pyrimidine: A six-membered ring with two nitrogen atoms, often found in nucleic acids.

Uniqueness: this compound is unique due to the presence of both a pyridyl group and a propylthio group in its structure. This combination imparts distinct chemical properties, making it a valuable intermediate in the synthesis of more complex molecules. Its ability to undergo a variety of chemical reactions also enhances its versatility in research and industrial applications .

Properties

IUPAC Name

3-pyridin-3-ylpropane-1-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NS/c10-6-2-4-8-3-1-5-9-7-8/h1,3,5,7,10H,2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVLCWAAJDXMPMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CCCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00296749
Record name 3-Pyridinepropanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00296749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69603-49-2
Record name 3-Pyridinepropanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00296749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3-(3-pyridyl)-1-propylchloride (3 g; 19.4 mmol) and thiourea (1.48 g; 19.4 mmol) in ethanol (10 ml) was refluxed for 24 hours. Aqueous sodium hydroxide, 15 ml of a 0.75 N solution, was added, and the mixture was refluxed for an additional 2 hours. After cooling to room temperature, the solvent was removed in vacuo. Chromatographic purification of the crude thiol on a silica gel column eluting with 50% ethyl acetate in hexane delivered 1.2 g of 3-(3-Pyridyl)-1-propylmercaptan as a clear liquid. 1H NMR (300 MHz, CDCl3): δ 1.34 (m, 1H); 1.90 (m, 2H); 2.52 (m, 2H); 2.71 (m, 2H); 7.81 (m, 1H); 7.47 (m, 1H); 8.42 (m, 2H).
Quantity
3 g
Type
reactant
Reaction Step One
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1.48 g
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reactant
Reaction Step One
Quantity
10 mL
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solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
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0 (± 1) mol
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reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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